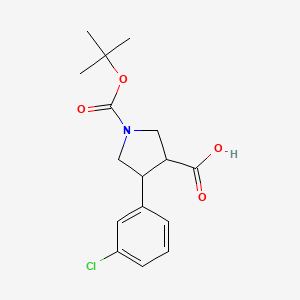

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl substituent. This compound is structurally analogous to intermediates used in pharmaceuticals, where pyrrolidine scaffolds are common due to their conformational flexibility .

Properties

IUPAC Name |

4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDQWZPPUIYEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585618 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939757-91-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diester.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the chlorophenyl group or the carboxylic acid moiety, resulting in dechlorination or reduction to alcohols, respectively.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Dechlorinated compounds or alcohols.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Organic Synthesis

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for:

- Formation of Pyrrolidine Derivatives : The compound can be utilized in cyclization reactions to form diverse pyrrolidine derivatives, which are essential in the development of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : The chlorophenyl group enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions which are pivotal in organic synthesis pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties:

- Drug Development : The structural features of Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid make it a candidate for developing new drugs targeting specific biological pathways. Its ability to interact with enzymes and receptors can lead to novel therapeutic agents.

- Enzyme-Substrate Interactions : The compound is used to study enzyme-substrate interactions, providing insights into the mechanisms of action for various biological processes. This research can facilitate the design of inhibitors or activators for specific enzymes.

Biological Applications

The biological activity of this compound has been explored in several studies:

- Protein-Ligand Binding Studies : The compound's ability to form hydrogen bonds or ionic interactions with target proteins makes it valuable in understanding protein-ligand dynamics.

- Potential Therapeutic Uses : Preliminary studies suggest that this compound may exhibit anti-inflammatory or analgesic properties, warranting further investigation into its pharmacological effects.

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study demonstrated the successful synthesis of various pyrrolidine derivatives using Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid as an intermediate. The derivatives displayed enhanced biological activity compared to their precursors, indicating the importance of structural modifications facilitated by this compound.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid could act as an effective inhibitor for specific enzymes involved in metabolic pathways. This finding opens avenues for developing targeted therapies for metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the Boc protecting group can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variation on the Aromatic Ring

a. 4-(4-Methoxyphenyl) Analog

- Structure : 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 851484-94-1).

- Comparison: The methoxy group is electron-donating, increasing the electron density of the aromatic ring compared to the chloro substituent. Purity is reported at 95% .

b. 4-(Trifluoromethyl) Analog

- Structure : 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 887344-15-2).

- Comparison: The trifluoromethyl group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability. Molecular formula: C₁₁H₁₆F₃NO₄ (MW: 283.24 g/mol) .

c. 4-(3-Bromophenyl) Analog

Core Scaffold Modifications

a. Piperidine vs. Pyrrolidine

- Example : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5).

- Comparison : The six-membered piperidine ring offers reduced ring strain and altered conformational flexibility compared to pyrrolidine, impacting binding to biological targets .

b. Alkyl Substituents

- Example : rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid.

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the pyrrolidine class. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl moiety, and a carboxylic acid functional group. This compound is significant in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications.

- IUPAC Name : (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C16H20ClNO4

- CAS Number : 851485-00-2

- Molecular Weight : 333.79 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions using amino acid derivatives or dipeptides.

- Chlorophenyl Group Introduction : Achieved via nucleophilic substitution reactions with chlorobenzene derivatives.

- Boc Protection : The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the Boc protecting group allows for selective reactions without interference from the amine functionality, while the chlorophenyl group may facilitate binding interactions through π-π stacking or hydrophobic interactions. The carboxylic acid can form hydrogen bonds or ionic interactions with target biomolecules, enhancing its potential as a pharmacological agent.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the chlorophenyl group can significantly alter the inhibitory potency against specific targets, highlighting structure-activity relationships (SAR) crucial for drug development .

- Protein-Ligand Binding : Investigations into protein-ligand interactions have demonstrated that this compound can effectively bind to target proteins, influencing their activity. The binding affinity is often evaluated using techniques such as surface plasmon resonance (SPR) and fluorescence polarization assays, revealing dissociation constants in the nanomolar range for some derivatives .

- Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer therapies. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration .

Data Table: Biological Activity Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.